DL-threo-4-Fluoroisoglutamine is a fluorinated analog of glutamine, a naturally occurring amino acid essential for various metabolic processes in living organisms. This compound is notable for its potential applications in biochemical research and pharmaceutical development, particularly due to its ability to influence metabolic pathways involving glutamate and related compounds. The compound is classified under the broader category of fluorinated amino acids, which are known for their unique properties and biological activities.
DL-threo-4-Fluoroisoglutamine can be synthesized through various chemical methods, primarily involving the modification of glutamic acid or glutamine derivatives. The synthesis often utilizes techniques such as aminolysis and protection-deprotection strategies to achieve the desired stereochemistry and purity. Research indicates that both racemic and enantiomeric forms can be produced, with specific methods tailored to isolate individual stereoisomers effectively .
DL-threo-4-Fluoroisoglutamine falls under the classification of fluorinated amino acids. These compounds are characterized by the substitution of hydrogen atoms with fluorine on the amino acid backbone, which can significantly alter their chemical reactivity and biological functions. The compound is also categorized as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but can influence protein behavior and metabolic pathways.
The synthesis of DL-threo-4-Fluoroisoglutamine typically involves several key steps:
DL-threo-4-Fluoroisoglutamine has a molecular formula of CHFNO, with a molecular weight of approximately 164.14 g/mol . Its structure includes a fluorine atom attached to the fourth carbon in the glutamine backbone, which influences its reactivity and interaction with biological systems.
The compound's structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 164.14 g/mol |
| CAS Number | 261623-81-8 |
DL-threo-4-Fluoroisoglutamine participates in various chemical reactions typical for amino acids, including:
The compound's ability to act as an inhibitor in polyglutamate synthesis highlights its potential utility in biochemical studies aimed at understanding metabolic pathways involving folates and glutamates.
The mechanism by which DL-threo-4-Fluoroisoglutamine exerts its effects primarily involves its incorporation into metabolic pathways that utilize glutamate and related compounds. It has been shown to inhibit polyglutamylation processes by acting as a competitive substrate for enzymes such as folylpolyglutamate synthetase .
Studies indicate that while DL-threo-4-Fluoroisoglutamine is incorporated into biochemical pathways similarly to L-glutamate, it results in products that are less effective substrates for subsequent enzymatic reactions. This "leaky" chain termination effect provides insight into its potential role as a research tool in studying enzyme kinetics and metabolic regulation.
DL-threo-4-Fluoroisoglutamine is typically characterized by:
Key chemical properties include:
DL-threo-4-Fluoroisoglutamine has several applications in scientific research:
The synthesis of DL-threo-4-fluoroisoglutamine leverages distinct enzymatic and chemical strategies, each with unique advantages in stereoselectivity and scalability. Chemical synthesis typically begins with the separation of racemic DL-4-fluoroglutamic acid into threo and erythro diastereomers via fractional crystallization, followed by selective amidation. This method requires temporary amino-group protection (e.g., benzyloxycarbonyl or tert-butoxycarbonyl groups) to ensure regioselective amidation at the γ-carboxyl group, yielding the isoglutamine configuration. The threo isomer’s synthesis demands precise control to avoid epimerization, with typical yields of 60–75% after deprotection [2] [5].
Enzymatic pathways exploit glutamine synthetase (GS) or folylpolyglutamate synthetase (FPGS) to catalyze amidation. Studies show FPGS incorporates DL-threo-4-fluoroglutamate into folate analogs, forming γ-glutamyl linkages analogous to isoglutamine’s backbone. This method achieves superior regioselectivity (>90%) under physiological conditions but suffers from substrate promiscuity. Notably, the threo isomer acts as a "leaky chain terminator" in FPGS-catalyzed reactions, halting polyglutamylation after a single fluorinated glutamate addition due to steric and electronic effects of fluorine [1] [3] [7].
| Method | Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Chemical Amidation | Organic solvents, 60–80°C, protected intermediates | 60–75% | Moderate (requires pre-separated threo precursor) |
| Enzymatic (FPGS) | Aqueous buffer, 37°C, ATP-dependent | 40–60% | High (favors threo γ-linkage) |
Racemic resolution of DL-4-fluoroglutamic acid is critical for accessing enantiopure threo-4-fluoroisoglutamine. Traditional crystallization uses chiral acids like (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) to form diastereomeric salts. Liquid-assisted grinding (LAG) accelerates this process, with the D-fluoroglutamate:D-DTTA salt exhibiting lower solubility and higher thermodynamic stability than its L-counterpart due to optimized hydrogen-bonding networks and van der Waals interactions in the crystal lattice. Multi-stage crystallization enriches threo enantiomers to >90% ee [2] [4].
Recent optimizations focus on solvent engineering and temperature cycling. Polar solvents (e.g., ethanol/water mixtures) enhance salt solubility differentials, while gradient cooling (50°C → 4°C) preferentially nucleates the threo-D-DTTA complex. This approach achieves 91.20% ee for the D-threo enantiomer and −73.32% ee for the L-threo enantiomer, enabling large-scale production [4].
The C4-fluorine atom in threo-4-fluoroisoglutamine imposes unique stereoelectronic constraints that enhance conformational rigidity. The fluorine’s high electronegativity (Pauling scale: 4.0) reduces the pKa of adjacent carboxyl groups by 1.5–2.0 units, favoring a zwitterionic state at physiological pH. This electronic perturbation stabilizes the threo configuration through an intramolecular C=O···H–N hydrogen bond between the amide carbonyl and α-amine, minimizing epimerization [1] [2] [7].
Comparative NMR studies reveal restricted rotation about the C3–C4 bond in the threo isomer (ΔG‡ = 12–15 kcal/mol) versus the erythro isomer (ΔG‡ = 8–10 kcal/mol). This barrier arises from hyperconjugative interactions between the C–F σ* orbital and C3 hydrogen’s σ orbital, as confirmed by Natural Bond Orbital (NBO) analysis. The threo conformation’s stability is critical for its function as an FPGS inhibitor, where fluorine’s van der Waals radius (1.47 Å) sterically hinders additional glutamate additions [1] [3].
| Parameter | Threo Isomer | Erythro Isomer | Non-Fluorinated Analog |
|---|---|---|---|
| C3–C4 Rotation Barrier | 12–15 kcal/mol | 8–10 kcal/mol | 5–7 kcal/mol |
| C4–F Bond Length | 1.39 Å | 1.41 Å | N/A |
| pKa (γ-COOH) | 3.1 ± 0.2 | 3.4 ± 0.2 | 4.3 ± 0.1 |
Structural Diagram
Threo Isomer: H<sub>2</sub>N–CH(COOH)–CH<sub>2</sub>–CH(F)–CONH<sub>2</sub> ↑ Intramolecular H-bond (2.1 Å) Erythro Isomer: H<sub>2</sub>N–CH(COOH)–CH<sub>2</sub>–CH(F)–CONH<sub>2</sub> No stabilizing H-bond
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8